molecular formula C13H24N2O4 B13533921 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid CAS No. 1060813-93-5

3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid

Cat. No.: B13533921
CAS No.: 1060813-93-5
M. Wt: 272.34 g/mol
InChI Key: WTDJNKSAVVRASP-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a piperazine ring. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a Boc group. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with 3-bromopropanoic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, removal of the Boc group yields the free amine, which can then be further functionalized to form various derivatives.

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for controlled functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)propanoic acid is unique due to the presence of the methyl group on the piperazine ring, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of specific pharmaceutical compounds where such structural features are required .

Properties

CAS No.

1060813-93-5

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

3-[2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C13H24N2O4/c1-10-9-15(12(18)19-13(2,3)4)8-7-14(10)6-5-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)

InChI Key

WTDJNKSAVVRASP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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